![molecular formula C7H7F2N B15290960 N,N-Difluorobenzylamine CAS No. 23162-99-4](/img/structure/B15290960.png)
N,N-Difluorobenzylamine
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Overview
Description
N,N-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of two fluorine atoms attached to the benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .
Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .
Chemical Reactions Analysis
Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .
Scientific Research Applications
N,N-Difluorobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 3,4-Difluorobenzylamine
- 4-Fluorobenzylamine
- 2,6-Difluorobenzylamine
Comparison: N,N-Difluorobenzylamine is unique due to the presence of two fluorine atoms on the benzylamine structure, which significantly enhances its reactivity compared to mono-fluorinated or non-fluorinated benzylamines. This increased reactivity makes it a valuable reagent in various chemical syntheses and industrial applications .
Biological Activity
N,N-Difluorobenzylamine (DFBA), a fluorinated derivative of benzylamine, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFBA, including its synthesis, mechanisms of action, and implications in medicinal chemistry.
This compound has the molecular formula C7H7F2N and a molecular weight of 143.14 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions compared to non-fluorinated analogs.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with fluorinating agents. Various methods have been documented, including:
- Fluorination via Electrophilic Substitution : This method allows for the selective introduction of fluorine atoms at specific positions on the benzene ring.
- Reduction of Benzyl Nitriles : A reduction process can yield difluorobenzylamines through intermediates.
Antitumor Activity
Recent studies have indicated that DFBA exhibits significant antitumor activity. For instance, compounds derived from DFBA have been shown to inhibit various kinases associated with cancer progression. A comparative study revealed that difluoro derivatives showed enhanced inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases, which are implicated in several cancers. The IC50 values for these derivatives were notably lower than their non-fluorinated counterparts, indicating a stronger biological effect:
Compound | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | Clk1 IC50 (nM) |
---|---|---|---|
DFBA | 495 | 242 | 168 |
Benzylamine | 1000 | 600 | 400 |
These results demonstrate that the addition of fluorine atoms enhances the potency of these compounds against key cancer-related targets .
The mechanism by which DFBA exerts its biological effects involves:
- Inhibition of Kinase Activity : DFBA and its derivatives act as competitive inhibitors of specific kinases, disrupting signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that treatment with DFBA leads to increased levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, promoting apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of DFBA in oncology:
- Case Study 1 : In vitro studies demonstrated that DFBA effectively inhibited cell growth in various cancer cell lines with minimal cytotoxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Case Study 2 : In vivo models showed that DFBA significantly reduced tumor size in xenograft models without notable side effects, suggesting a favorable therapeutic index.
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. While it exhibits low acute toxicity, chronic exposure may lead to potential adverse effects due to its reactive nature. Proper handling and safety precautions are recommended when working with this compound .
Properties
CAS No. |
23162-99-4 |
---|---|
Molecular Formula |
C7H7F2N |
Molecular Weight |
143.13 g/mol |
IUPAC Name |
N,N-difluoro-1-phenylmethanamine |
InChI |
InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
QSSYZZLBAAQNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(F)F |
Origin of Product |
United States |
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